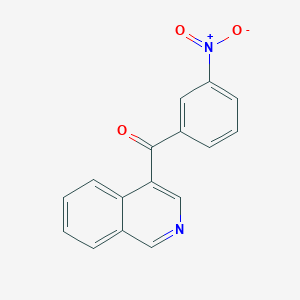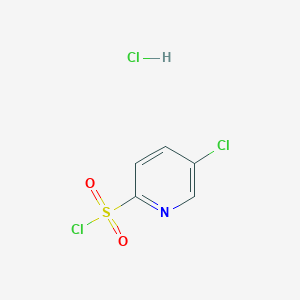![molecular formula C6H5ClN2O2 B1487646 3-クロロ-6,7-ジヒドロ-[1,4]ジオキシン[2,3-c]ピリダジン CAS No. 943026-40-2](/img/structure/B1487646.png)
3-クロロ-6,7-ジヒドロ-[1,4]ジオキシン[2,3-c]ピリダジン
概要
説明
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌研究
3-クロロ-6,7-ジヒドロ-[1,4]ジオキシン[2,3-c]ピリダジン: は、潜在的なBcl-xLタンパク質阻害剤として特定されています 。このタンパク質はアポトーシスの調節に重要な役割を果たしており、その阻害は癌細胞におけるプログラム細胞死を誘発する可能性があります。この化合物がアポトーシス促進剤として作用する能力は、特に従来の治療法に対して耐性を示す癌細胞の場合、新しい癌治療法を開発するための道を切り開きます。
コーティング技術
3-クロロ-6,7-ジヒドロ-[1,4]ジオキシン[2,3-c]ピリダジンは、有機溶媒への良好な溶解性により、コーティング技術に使用できます 。産業機械から民生用電子機器に至るまで、さまざまな基材に適用されるコーティングの接着性と耐久性を向上させる可能性があります。
特性
IUPAC Name |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVPUGHBYWWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NN=C(C=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717194 | |
| Record name | 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943026-40-2 | |
| Record name | 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)









